Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride
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Overview
Description
Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride is a derivative of D-mannitol, a naturally occurring sugar alcohol. This compound is characterized by the presence of diethylamino groups at the 1 and 6 positions of the mannitol molecule, and it is typically found in its dihydrochloride salt form. Mannitol derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride typically involves the reaction of D-mannitol with diethylamine under specific conditions. The process begins with the protection of hydroxyl groups on the mannitol molecule to prevent unwanted side reactions. This is followed by the introduction of diethylamino groups at the 1 and 6 positions through nucleophilic substitution reactions. The final step involves deprotection of the hydroxyl groups and conversion to the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace the diethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized mannitol derivatives.
Scientific Research Applications
Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino groups can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by altering the structure and function of biological membranes.
Comparison with Similar Compounds
Similar Compounds
D-mannitol: The parent compound, a simple sugar alcohol.
1,6-bis(cyanosulfanyl)-1,6-dideoxy-2,3,4,5-tetra-O-acetyl-D-mannitol: A derivative with cyanosulfanyl groups.
1,6-bis-[2-chloroethylamino]-1,6-didesoxy-D-mannitol: Another derivative with chloroethylamino groups.
Uniqueness
Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride is unique due to the presence of diethylamino groups, which confer specific chemical and biological properties. These groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
52868-79-8 |
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Molecular Formula |
C14H34Cl2N2O4 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
[6-(diethylazaniumyl)-2,3,4,5-tetrahydroxyhexyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C14H32N2O4.2ClH/c1-5-15(6-2)9-11(17)13(19)14(20)12(18)10-16(7-3)8-4;;/h11-14,17-20H,5-10H2,1-4H3;2*1H |
InChI Key |
ILFCTGYHJGQDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(C(C(C(C[NH+](CC)CC)O)O)O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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